5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide
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Overview
Description
5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a bromine atom at the 5-position, a cyclopropylmethyl group attached to the nitrogen atom, and a methoxy group at the 2-position of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide typically involves multiple steps. One common method starts with the bromination of 2-methoxynicotinamide to introduce the bromine atom at the 5-position. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid . The resulting 5-bromo-2-methoxynicotinamide is then subjected to a nucleophilic substitution reaction with cyclopropylmethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Cyclopropylmethylamine: Used for nucleophilic substitution.
Palladium Catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxynicotinamide: Lacks the cyclopropylmethyl group.
N-(Cyclopropylmethyl)-2-methoxynicotinamide: Lacks the bromine atom.
2-Methoxynicotinamide: Lacks both the bromine atom and the cyclopropylmethyl group.
Uniqueness
5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide is unique due to the combination of the bromine atom, cyclopropylmethyl group, and methoxy group on the nicotinamide ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)-2-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-16-11-9(4-8(12)6-14-11)10(15)13-5-7-2-3-7/h4,6-7H,2-3,5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPORKYUXDCLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=O)NCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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